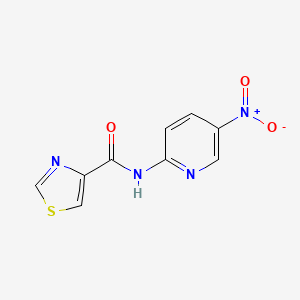
4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)- is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyridine ring is a six-membered ring containing five carbon atoms and one nitrogen atom .
Méthodes De Préparation
The synthesis of 4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)- typically involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of thiazole-4-carboxylic acid and 5-nitro-2-aminopyridine as starting materials. These compounds are reacted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Applications De Recherche Scientifique
4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in the development of new drugs.
Medicine: It has potential applications in cancer treatment due to its cytotoxic properties. It is also being studied for its neuroprotective and anti-inflammatory effects.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators
Mécanisme D'action
The mechanism of action of 4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)- can be compared with other thiazole and pyridine derivatives:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of 4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)- in its diverse range of applications.
Propriétés
Formule moléculaire |
C9H6N4O3S |
|---|---|
Poids moléculaire |
250.24 g/mol |
Nom IUPAC |
N-(5-nitropyridin-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C9H6N4O3S/c14-9(7-4-17-5-11-7)12-8-2-1-6(3-10-8)13(15)16/h1-5H,(H,10,12,14) |
Clé InChI |
QBNZBWGUHRGEJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1[N+](=O)[O-])NC(=O)C2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















